N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via a carboxamide bond to a 5-methyl-1,3,4-thiadiazole ring. This compound is synthesized through coupling reactions, as exemplified by methodologies in related thiadiazole-carboxamide derivatives (e.g., amide bond formation using EDC/HOBt or Suzuki couplings) .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-6-13-14-11(18-6)12-10(15)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRVABPCZOGPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticonvulsant properties are being explored for the treatment of epilepsy.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with ion channels in the nervous system may contribute to its anticonvulsant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide with structurally related thiadiazole-carboxamide derivatives, highlighting key differences in substituents, molecular properties, synthesis, and biological activity:
*Calculated based on analogous structures.
Key Observations:
Substituent Effects: Methyl vs. Aromatic Systems: Replacing 1,3-benzodioxole with naphthalene or pyrimidine alters electronic properties and solubility. Benzodioxole’s electron-rich nature may favor interactions with hydrophobic enzyme pockets.
Synthetic Flexibility :
- Suzuki couplings (e.g., in PI3Kα inhibitors ) and carboxamide couplings (e.g., EDC/HOBt ) are widely used, enabling diverse functionalization.
Purity Considerations: Compound 2 in has 93.3% purity, underscoring the need for rigorous purification to ensure reliable bioactivity data .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C₁₁H₉N₃O₃S
- Molecular Weight : 263.272 g/mol
- CAS Number : 349441-06-1
- Density : 1.5±0.1 g/cm³
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various molecular targets. The thiadiazole ring can modulate the activity of enzymes and receptors involved in microbial growth and cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves inhibition of specific enzymes necessary for microbial survival.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer)
- Findings : Compounds in this class have shown promising results with GI50 values indicating effective cytotoxicity at low concentrations (e.g., GI50 values around 2.98 µM against MCF-7) .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| 8d | MCF-7 | 2.98 |
| 8d | A549 | 2.85 |
| 8d | HepG2 | 2.53 |
Anticonvulsant Activity
The anticonvulsant properties of this compound are being explored for potential therapeutic applications in epilepsy treatment. The compound's ability to modulate neurotransmitter systems is a key area of investigation.
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several thiadiazole derivatives including this compound against common pathogens. Results showed significant inhibition zones in bacterial cultures treated with the compound compared to controls.
Study on Cancer Cell Proliferation
In vitro studies using human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The molecular docking studies suggested that the thiadiazole moiety plays a crucial role in binding to target proteins involved in cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
